molecular formula C17H13FN2O3 B4235478 methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate

methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate

Cat. No. B4235478
M. Wt: 312.29 g/mol
InChI Key: AEKVSWUJLKDION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzoic acid derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. The compound has also been shown to induce apoptosis in tumor cells and inhibit their proliferation. Additionally, methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate has been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. The compound has also been shown to exhibit low toxicity in vitro. However, the limitations of the compound include its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate. One potential direction is to investigate the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore the compound's potential as a therapeutic agent for the treatment of inflammatory and tumor-related diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its synthesis method for improved yield and purity.
In conclusion, methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate is a synthetic compound that has shown potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further study. The compound's synthesis method has been optimized, and it exhibits low toxicity in vitro. However, further studies are needed to fully understand the compound's mechanism of action and to explore its potential as a therapeutic agent and fluorescent probe.

Scientific Research Applications

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-10-12(17(22)23-2)4-3-5-15(10)20-16(21)13-7-6-11(9-19)8-14(13)18/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKVSWUJLKDION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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